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Compound of Interest

Compound Name: 2-Aminoisonicotinic acid

Cat. No.: B083458 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the

qualitative and quantitative characterization of 2-Aminoisonicotinic acid. Detailed protocols

for each method are provided to ensure reproducible and reliable results.

Spectroscopic Analysis
Spectroscopic techniques are fundamental for elucidating the molecular structure and

confirming the identity of 2-Aminoisonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 2-Aminoisonicotinic acid in 0.6-0.8 mL of a

suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄

(CD₃OD). The choice of solvent may affect the chemical shifts of labile protons (e.g., -NH₂

and -COOH).
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Typical spectral width: 0-15 ppm.

Set the relaxation delay to at least 1 second.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Typical spectral width: 0-200 ppm.

A longer acquisition time and a greater number of scans are typically required compared

to ¹H NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an

internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Expected ¹H and ¹³C NMR Chemical Shifts

¹H NMR (in DMSO-d₆) ¹³C NMR (in DMSO-d₆)

Chemical Shift (ppm) Assignment

~12.0 - 14.0 (broad s, 1H) -COOH

~8.0 - 8.2 (d, 1H) H-6

~7.0 - 7.2 (s, 1H) H-3

~6.5 - 6.7 (d, 1H) H-5

~6.0 - 6.5 (broad s, 2H) -NH₂
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Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and

temperature.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in 2-Aminoisonicotinic
acid by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press

it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a standard FTIR spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: Perform a background subtraction from the sample spectrum.

Expected FTIR Absorption Bands
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3400 - 3200 N-H stretching Amino group (-NH₂)

3200 - 2500 (broad) O-H stretching Carboxylic acid (-COOH)

~1700 C=O stretching Carboxylic acid (-COOH)

~1620 N-H bending Amino group (-NH₂)

1600 - 1450 C=C and C=N stretching Pyridine ring

~1300 C-O stretching Carboxylic acid (-COOH)

~1250 C-N stretching Amino group (-NH₂)

UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule

and can be used for quantitative analysis.

Experimental Protocol: UV-Visible Spectroscopy

Sample Preparation: Prepare a stock solution of 2-Aminoisonicotinic acid in a suitable UV-

transparent solvent (e.g., ethanol, methanol, or water with a small amount of acid or base to

ensure solubility). Prepare a series of dilutions to determine the optimal concentration for

absorbance measurements (typically within the range of 0.1 to 1 AU).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Use the solvent as a blank to zero the instrument.

Scan the sample solution over a wavelength range of approximately 200-400 nm.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For quantitative

analysis, create a calibration curve by plotting absorbance versus concentration for a series

of standard solutions.
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Expected UV-Visible Absorption Maxima

Solvent λmax 1 (nm) λmax 2 (nm)

Ethanol ~240 ~320

Note: The position and intensity of absorption bands can be influenced by the solvent and the

pH of the solution.

Chromatographic Analysis
Chromatographic techniques are essential for separating 2-Aminoisonicotinic acid from

impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of 2-
Aminoisonicotinic acid.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic

solvent. For example, a mixture of 0.1% formic acid in water (A) and acetonitrile (B). A

typical starting condition could be 95% A and 5% B.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV detection at one of the λmax values determined by UV-Vis spectroscopy

(e.g., 240 nm or 320 nm).
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Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter

the sample through a 0.45 µm syringe filter before injection.

Analysis: Inject a known volume of the sample (e.g., 10 µL). The retention time is used for

qualitative identification, and the peak area is used for quantitative analysis against a

calibration curve.

Quantitative Data Summary (Hypothetical)

Parameter Value

Retention Time ~3.5 min

Limit of Detection (LOD) ~0.1 µg/mL

Limit of Quantitation (LOQ) ~0.3 µg/mL

Linearity (r²) >0.999

Mass Spectrometry
Mass spectrometry is a powerful technique for determining the molecular weight and elemental

composition of 2-Aminoisonicotinic acid and for elucidating its structure through

fragmentation analysis.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation: A mass spectrometer equipped with an electrospray ionization source. This

can be a standalone instrument or coupled with an HPLC system (LC-MS).

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent

compatible with ESI, such as a mixture of water and methanol with a small amount of formic

acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote

ionization.

ESI Source Parameters:

Ionization Mode: Positive or negative ion mode.
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Capillary Voltage: 3-4 kV.

Nebulizing Gas Flow: Adjust for a stable spray.

Drying Gas Temperature: 300-350 °C.

Mass Analysis:

Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight.

The expected [M+H]⁺ ion in positive mode is m/z 139.05, and the [M-H]⁻ ion in negative

mode is m/z 137.04.

Tandem MS (MS/MS): Select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to

collision-induced dissociation (CID) to obtain a fragmentation pattern for structural

confirmation.

Expected Mass Spectrometry Data

Ion m/z (calculated) m/z (observed)
Major Fragments

(MS/MS of [M+H]⁺)

[M+H]⁺ 139.0502 ~139.05
122.04 ([M+H-NH₃]⁺),

94.04 ([M+H-COOH]⁺)

[M-H]⁻ 137.0356 ~137.04 93.03 ([M-H-CO₂]⁻)

Thermal Analysis
Thermal analysis techniques are used to characterize the thermal stability and decomposition

of 2-Aminoisonicotinic acid.

Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.

Experimental Protocol: TGA

Instrumentation: A thermogravimetric analyzer.
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Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., alumina

or platinum).

Analysis Conditions:

Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air) at a flow rate of 20-50 mL/min.

Heating Rate: 10 °C/min.

Temperature Range: Ambient to 600 °C (or higher if complete decomposition is not

observed).

Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset of

decomposition and the temperature ranges of mass loss.

Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing

information on melting point and other thermal transitions.

Experimental Protocol: DSC

Instrumentation: A differential scanning calorimeter.

Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and

hermetically seal it. An empty sealed pan is used as a reference.

Analysis Conditions:

Atmosphere: Inert (e.g., nitrogen) at a flow rate of 20-50 mL/min.

Heating Rate: 10 °C/min.

Temperature Range: Ambient to a temperature above the melting point (e.g., 350 °C).

Data Analysis: Analyze the DSC thermogram (heat flow vs. temperature) to determine the

melting point (onset and peak temperature) and the enthalpy of fusion.

Expected Thermal Analysis Data
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Technique Parameter Expected Value

TGA Onset of Decomposition > 300 °C

DSC Melting Point (Peak) ~300-302 °C

X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional

atomic and molecular structure of a crystalline solid.

Experimental Protocol: Single-Crystal X-ray Diffraction

Crystal Growth: Grow single crystals of 2-Aminoisonicotinic acid of suitable size and

quality (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a saturated solution in

an appropriate solvent (e.g., water, ethanol).

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source

(e.g., Mo Kα or Cu Kα radiation) and a detector.

Data Collection:

Mount a suitable crystal on the goniometer head.

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

Structure Solution and Refinement:

Process the raw diffraction data to obtain integrated intensities.

Solve the crystal structure using direct methods or Patterson methods.

Refine the structural model against the experimental data to obtain precise atomic

coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualizations
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Caption: Overall analytical workflow for the characterization of 2-Aminoisonicotinic acid.
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Caption: Experimental workflow for HPLC analysis.
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Caption: Logical relationship in mass spectrometry analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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